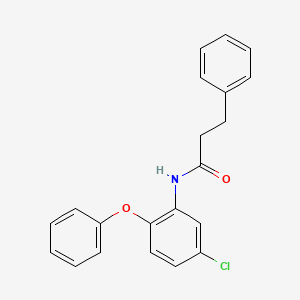

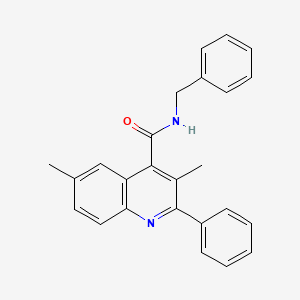

![molecular formula C22H23N5O3 B4759608 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4759608.png)

1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

説明

Synthesis Analysis

The synthesis of complex molecules such as 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for this compound are not detailed in the papers reviewed, general strategies in synthesizing similar compounds involve nucleophilic addition reactions, acylation, and the formation of amide bonds. For instance, synthesis processes might start with the formation of piperidine derivatives followed by sequential reactions including acylation and carbonylation to introduce the necessary functional groups (Wei et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is characterized by a combination of several functional groups attached to a piperidine ring. X-ray crystallography and density functional theory (DFT) calculations are common methods used to determine and analyze the molecular structure, revealing aspects such as bond lengths, angles, and the overall geometry of the molecule. Studies on similar molecules have highlighted the role of hydrogen bonds in stabilizing the molecular structure and influencing the conformational flexibility of the molecule (Ban et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is influenced by its functional groups. The amide linkage and the piperidine moiety may participate in various chemical reactions, including nucleophilic substitution and addition reactions. The presence of the phthalazinyl group can also contribute to the molecule's electronic properties, potentially making it a candidate for reactions involving electrophilic aromatic substitution.

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are determined by its molecular structure. Compounds with similar structures have been shown to possess considerable conformational flexibility, which can affect their solubility and crystallization behavior. The role of intramolecular and intermolecular hydrogen bonding is particularly important in dictating the physical properties, including the solubility in various solvents and the tendency to form specific crystal lattices (Kuleshova & Khrustalev, 2000).

Safety and Hazards

作用機序

Target of Action

The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound acts as a PARP inhibitor . It binds to the PARP enzyme, preventing it from performing its role in DNA repair. This leads to an accumulation of DNA damage in the cells, which can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways.

Biochemical Pathways

The inhibition of PARP leads to the disruption of the base excision repair (BER) pathway . This pathway is responsible for repairing small base lesions in the DNA that could otherwise lead to mutations and genomic instability. The disruption of this pathway leads to an accumulation of DNA damage, which can trigger cell death.

Result of Action

The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential therapeutic agent for the treatment of certain types of cancer, as cancer cells often have defects in DNA repair pathways that make them more susceptible to the effects of PARP inhibitors.

特性

IUPAC Name |

1-[2-(4-oxo-3H-phthalazin-1-yl)acetyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c28-20(12-19-17-5-1-2-6-18(17)22(30)26-25-19)27-10-7-16(8-11-27)21(29)24-14-15-4-3-9-23-13-15/h1-6,9,13,16H,7-8,10-12,14H2,(H,24,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJHOLBKHGAEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C(=O)CC3=NNC(=O)C4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-hydroxyphthalazin-1-yl)acetyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

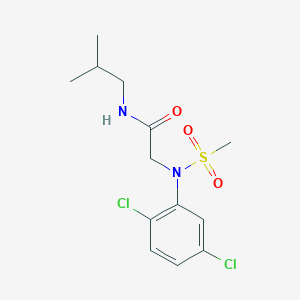

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4759525.png)

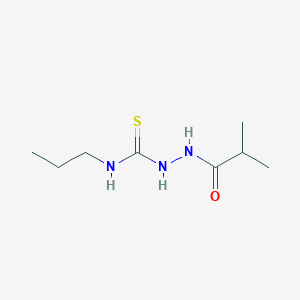

![1-({[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4759539.png)

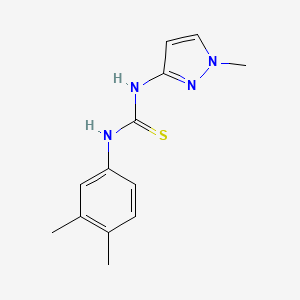

![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol](/img/structure/B4759544.png)

![2-chloro-4,5-difluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4759549.png)

![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4759555.png)

![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4759569.png)

![N-(4-tert-butylphenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4759571.png)

![N-(2-methoxy-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4759595.png)